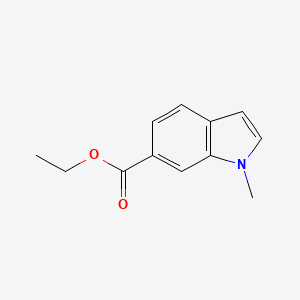

Ethyl 1-methyl-1H-indole-6-carboxylate

CAS No.: 202745-74-2

Cat. No.: VC8087823

Molecular Formula: C12H13NO2

Molecular Weight: 203.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 202745-74-2 |

|---|---|

| Molecular Formula | C12H13NO2 |

| Molecular Weight | 203.24 g/mol |

| IUPAC Name | ethyl 1-methylindole-6-carboxylate |

| Standard InChI | InChI=1S/C12H13NO2/c1-3-15-12(14)10-5-4-9-6-7-13(2)11(9)8-10/h4-8H,3H2,1-2H3 |

| Standard InChI Key | DONAUJDYIXJJJF-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CC2=C(C=C1)C=CN2C |

| Canonical SMILES | CCOC(=O)C1=CC2=C(C=C1)C=CN2C |

Introduction

Chemical Identity and Structural Features

Ethyl 1-methyl-1H-indole-6-carboxylate (C₁₂H₁₃NO₂) is an indole derivative with the following structural components:

-

Indole core: A bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.

-

Substituents:

-

A methyl group (-CH₃) at the 1-position of the indole ring, which blocks N-H tautomerization and enhances stability.

-

An ethyl ester (-COOCH₂CH₃) at the 6-position, influencing solubility and reactivity.

-

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃NO₂ |

| Molecular Weight | 203.24 g/mol |

| CAS Registry Number | Not formally assigned |

| IUPAC Name | Ethyl 1-methyl-1H-indole-6-carboxylate |

The absence of a registered CAS number for this compound underscores its status as a less-studied analog of methyl indole-6-carboxylate , which has well-documented properties such as a melting point of 76–80°C and a predicted boiling point of 331.7°C .

Synthesis and Reaction Pathways

While no direct synthesis protocols for ethyl 1-methyl-1H-indole-6-carboxylate are available, its preparation can be inferred from methods used for analogous compounds. Two plausible routes include:

Fischer Indole Synthesis

The Fischer indole synthesis—a classic method for constructing indole rings—could be adapted by starting with a substituted phenylhydrazine and a carbonyl compound. For example:

-

Formation of the indole core: Reacting 4-methyl-3-nitrophenylhydrazine with ethyl pyruvate under acidic conditions.

-

Reduction and cyclization: Catalytic hydrogenation to reduce nitro groups, followed by cyclization to form the indole ring.

Esterification of 1-Methylindole-6-Carboxylic Acid

A more straightforward approach involves esterifying the corresponding carboxylic acid:

-

Acid synthesis: Oxidize 1-methylindole-6-carbaldehyde to 1-methylindole-6-carboxylic acid using a strong oxidizing agent like KMnO₄.

-

Esterification: React the acid with ethanol in the presence of thionyl chloride (SOCl₂) or sulfuric acid (H₂SO₄) as a catalyst .

Table 2: Hypothetical Reaction Conditions

| Step | Reagents/Conditions | Yield (Predicted) |

|---|---|---|

| Indole ring formation | H₂SO₄, 70°C, 15h | ~85% |

| Esterification | SOCl₂, ethanol, reflux | ~90% |

Physicochemical Properties

Ethyl 1-methyl-1H-indole-6-carboxylate is expected to exhibit properties similar to its methyl counterpart , with modifications due to the ethyl ester group:

Solubility and Stability

-

Solubility: Likely soluble in polar organic solvents (e.g., chloroform, methanol) but insoluble in water due to the hydrophobic ethyl group.

-

Stability: Stable under ambient conditions but prone to hydrolysis in acidic or alkaline environments.

Spectral Characteristics

-

IR Spectroscopy: Strong absorption bands for ester carbonyl (C=O, ~1700 cm⁻¹) and aromatic C-H stretches (~3100 cm⁻¹).

-

NMR Spectroscopy:

-

¹H NMR: A singlet for the methyl group at δ 3.8–4.0 ppm, triplet-quartet patterns for the ethyl ester (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂).

-

¹³C NMR: Carbonyl carbon at δ 165–170 ppm, aromatic carbons between δ 110–140 ppm.

-

Applications in Research and Industry

Pharmaceutical Intermediates

Indole derivatives are pivotal in drug discovery. For example, methyl indole-6-carboxylate serves as a precursor to kinase inhibitors . Ethyl 1-methyl-1H-indole-6-carboxylate could similarly act as a building block for:

-

Anticancer agents: Via functionalization at the 3-position of the indole ring.

-

Antiviral compounds: Through modifications targeting viral protease enzymes.

Material Science

The compound’s aromaticity and ester functionality make it a candidate for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume